

Deep Red Dyes: A Comparative Guide for Live and Fixed Cell Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DEEP RED

Cat. No.: B1585064

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The use of deep-red fluorescent dyes in cellular imaging offers significant advantages, including reduced phototoxicity and minimal autofluorescence from biological samples, leading to a higher signal-to-noise ratio. This guide provides a comprehensive comparison of the performance of popular deep-red dyes in both live and fixed cells, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.

Performance Comparison of Deep-Red Dyes

The selection of a deep-red dye depends on the specific experimental requirements, including the cell state (live or fixed), the duration of the imaging experiment, and the instrumentation available. Here, we compare key performance indicators of several widely used deep-red dyes.

Table 1: Performance of Deep-Red Dyes in Live Cell Imaging

Dye	Excitation (nm)	Emission (nm)	Brightness (Molar Extinction Coefficient, ϵ (cm ⁻¹ M ⁻¹) x Quantum Yield, Φ)	Photostability	Cytotoxicity	Key Features
CellTracker™ Deep Red	~630	~650	Data not readily available in this format. Bright fluorescence is reported. [1][2][3]	Excellent retention and stable signal for at least 72 hours. [1][2][3]	Low at working concentrations. [1][2][3]	Covalently binds to intracellular proteins, well-retained through cell division, suitable for long-term tracking. [1][2][3]
Alexa Fluor® 647	~650	~668	$\epsilon \approx 270,000$, $\Phi \approx 0.33$	Significantly more photostable than Cy5. [4][5][6]	Generally low for conjugated antibodies.	Very bright and photostable, widely used for immunofluorescence and conjugation to proteins. [4][5][6]
Cy®5	~649	~670	$\epsilon \approx 250,000$, Φ	Less photostable	Generally low for	A common alternative

			≈ 0.20	e than Alexa Fluor® 647, prone to photobleac hing.[4][5] [6]	conjugated antibodies.	to Alexa Fluor 647, but with lower photostabili ty.[4][5][6]
SYTO™ Deep Red	~652	~669	Bright initial signal, quantitative data not available. [7]	Excellent photostabili ty reported in typical imaging experiment s.[7]	Varies by concentrati on and cell type.	Cell- permeant nucleic acid stain for both live and fixed cells. [7]
DRAQ5™	~647	~681	Data not readily available in this format.	Low photobleac hing reported. [8]	Low cytotoxicity reported. [8]	Cell- permeant DNA dye suitable for long-term live-cell imaging of the nucleus.[8]
MitoTracke r™ Deep Red FM	~644	~665	Data not readily available in this format.	Good, but can be phototoxic with prolonged illumination .[9]	Can exhibit cytotoxicity at higher concentrati ons.[9]	Accumulat es in active mitochondr ia and is well- retained after fixation.[9] [10][11][12]

LysoTracker™ Deep Red	>600	Data not specified	Bright signal.	Less photostable than some newer dyes like HMSiR680-Me. [13] [14] [15]	Can be cytotoxic.	Stains acidic organelles, primarily lysosomes. [13] [14] [15]
-----------------------	------	--------------------	----------------	--	-------------------	---

Table 2: Performance of Deep-Red Dyes in Fixed Cell Imaging

Dye	Excitation (nm)	Emission (nm)	Signal Retention After Fixation	Photostability in Fixed Cells	Suitability for Immunofluorescence (IF)	Key Features
CellTracker™ Deep Red	~630	~650	Excellent, signal is retained after fixation and permeabilization.[1][2][3]	Good.	Can be used in conjunction with immunofluorescence.[1][2][3]	Allows for tracking of cells prior to fixation and subsequent immunolabeling.[1][2][3]
Alexa Fluor® 647	~650	~668	Excellent when conjugated to antibodies.	High.[4][5][6]	Excellent, widely used as a secondary antibody conjugate.[4][5][6]	Bright, photostable, and specific when used with high-quality antibodies.[4][5][6]
Cy®5	~649	~670	Good when conjugated to antibodies.	Moderate, susceptible to photobleaching.[4][5][6]	Good, a common choice for IF.[4][5][6]	A cost-effective alternative to Alexa Fluor 647 for IF, but with lower photostability.[4][5][6]
SYTO™ Deep Red	~652	~669	Compatible with fixed	Excellent.[7]	Can be used as a	Stains the nucleus of

			cell workflows. [7]		nuclear counterstain in IF.[7]	fixed and permeabilized cells.[7]
DRAQ5™	~647	~681	Can be used in fixed cells. [8][16]	Good.[8]	Suitable as a nuclear counterstain in IF.[8][16]	Provides clear nuclear staining in fixed cells. [8][16]
MitoTracker™ Deep Red FM	~644	~665	Well-retained after aldehyde-based fixation.[9][10][11][12]	Good.[9]	Can be used prior to fixation for mitochondrial labeling in IF protocols. [9][10][11][12]	Covalently binds to mitochondrial proteins, ensuring the stain is not lost during permeabilization.[9][10][11][12]
TO-PRO™-3	~642	~661	Requires cell permeabilization.	Data not readily available.	A common nuclear counterstain in IF.[16]	A high-affinity nucleic acid stain that is essentially non-fluorescent in the absence of nucleic acids.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and comparable data. The following are protocols for key experiments to evaluate the performance of deep-red dyes.

Protocol 1: Live Cell Staining with Deep-Red Dyes (General Protocol)

- **Cell Preparation:** Plate cells on glass-bottom dishes or chamber slides suitable for live-cell imaging and grow to the desired confluency.
- **Dye Preparation:** Prepare a stock solution of the deep-red dye in anhydrous DMSO. Immediately before use, dilute the stock solution to the final working concentration (typically in the range of 0.5-10 μ M, but should be optimized for each dye and cell type) in serum-free medium or a suitable buffer.
- **Staining:** Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS. Add the pre-warmed staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
- **Washing:** Remove the staining solution and wash the cells two to three times with pre-warmed complete culture medium or imaging buffer.
- **Imaging:** Add fresh, pre-warmed complete culture medium or a suitable live-cell imaging solution to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters for the specific deep-red dye.

Protocol 2: Immunofluorescence Staining of Fixed Cells with Deep-Red Dyes

- **Cell Preparation and Fixation:** Grow cells on coverslips. Wash briefly with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:** If targeting an intracellular antigen, permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10-15 minutes at room temperature.

- **Blocking:** Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA or normal goat serum in PBS) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Secondary Antibody Incubation:** Dilute the deep-red dye-conjugated secondary antibody (e.g., Alexa Fluor® 647 goat anti-mouse) in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
- **Washing:** Wash the cells three times with PBS for 5 minutes each, protected from light.
- **Mounting and Imaging:** Mount the coverslips onto microscope slides using an antifade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.

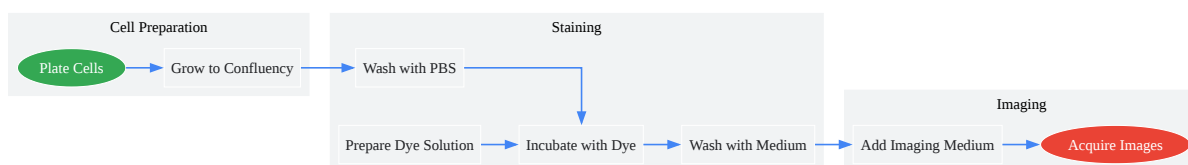
Protocol 3: Measurement of Photostability (Photobleaching Rate)

- **Sample Preparation:** Prepare live or fixed cells stained with the deep-red dye of interest as described in the protocols above.
- **Microscope Setup:** Use a fluorescence microscope with a stable light source (laser or LED). Select the appropriate excitation and emission filters for the dye.
- **Image Acquisition:**
 - Find a region of interest (ROI) with clearly stained cells.
 - Adjust the illumination intensity to a level that provides a good signal-to-noise ratio.
 - Acquire a time-lapse series of images of the same ROI under continuous illumination. The time interval and total duration of the acquisition will depend on the photostability of the dye and should be kept consistent across all dyes being compared.

- Data Analysis:
 - Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the stained structures within the ROI for each image in the time series.
 - Measure the mean fluorescence intensity of a background region in each image and subtract this from the corresponding ROI intensity to correct for background.
 - Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at time = 0).
 - Plot the normalized fluorescence intensity against time. The rate of decay of the fluorescence signal is indicative of the photobleaching rate. A slower decay indicates higher photostability.

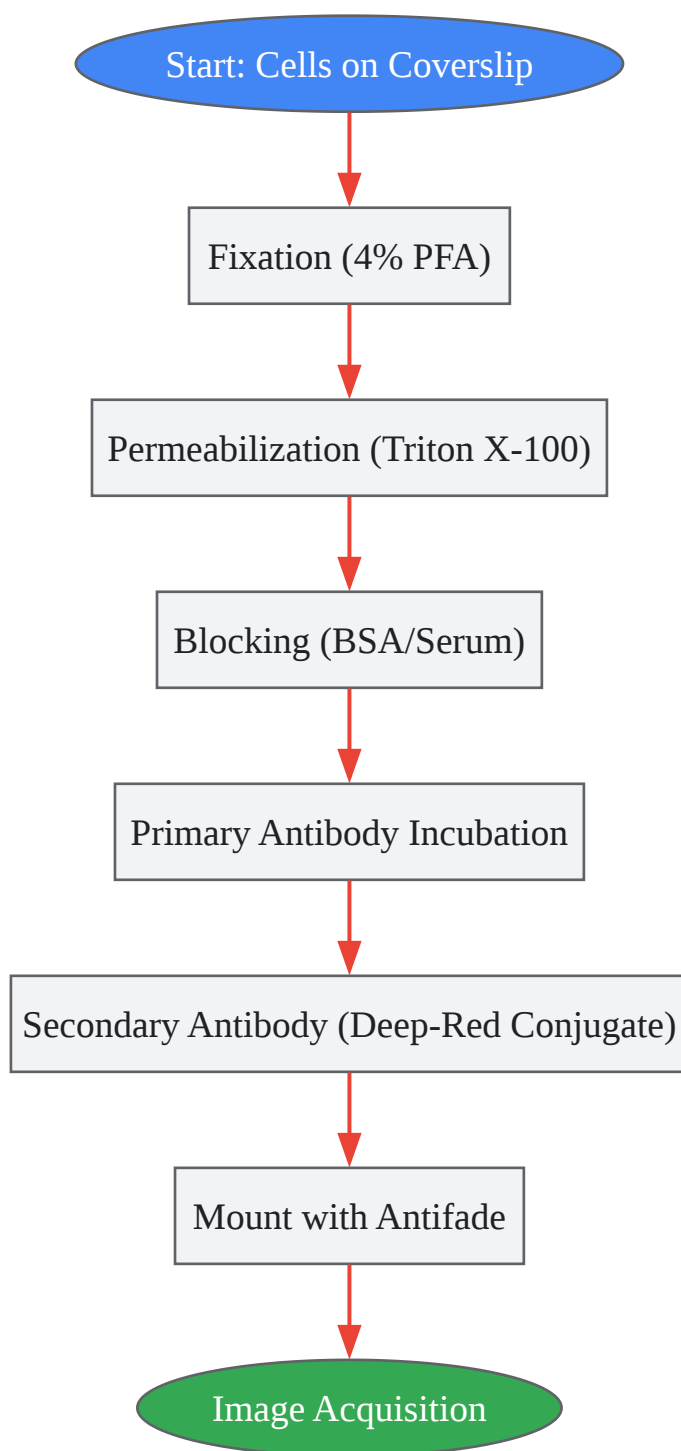
Visualizing Experimental Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.



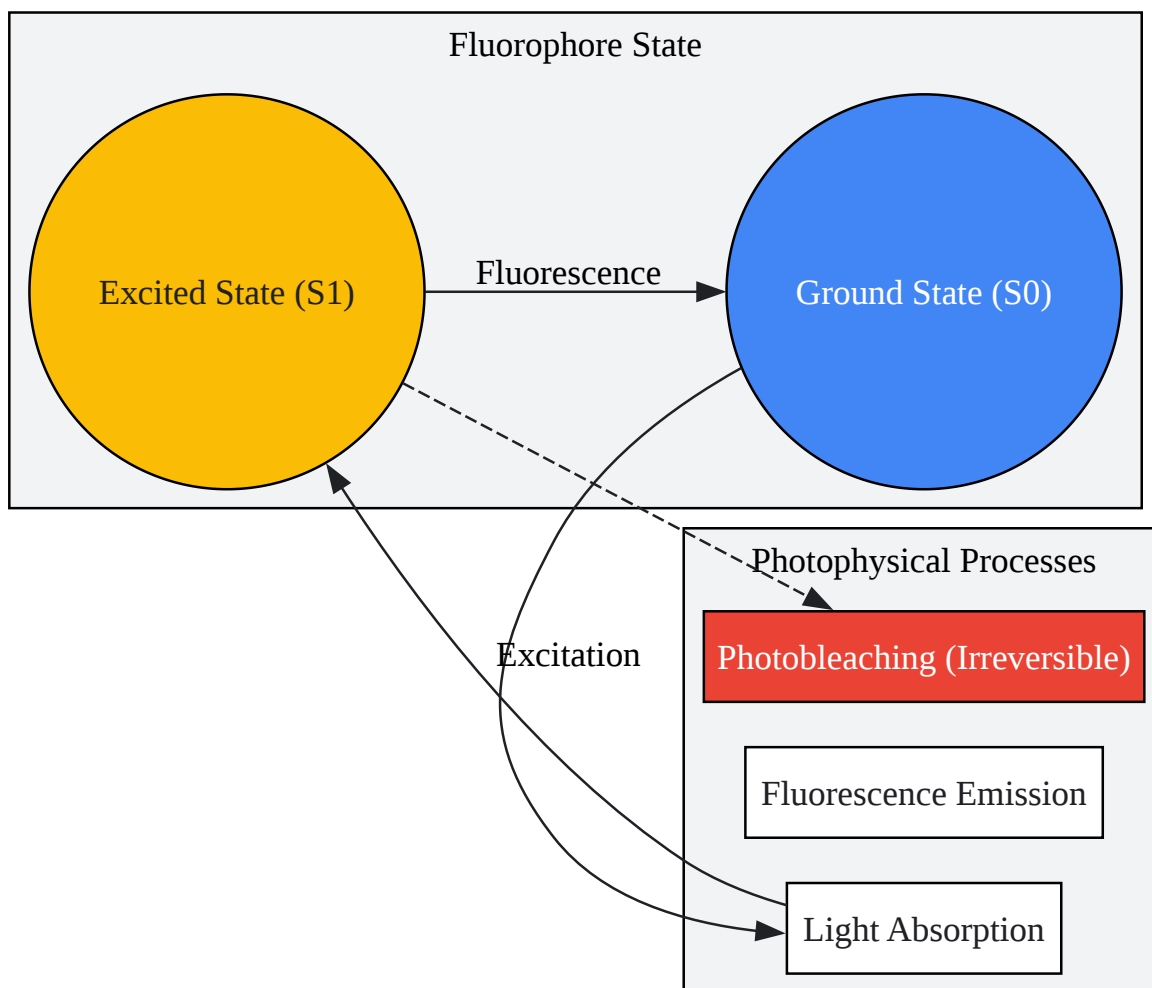
[Click to download full resolution via product page](#)

General workflow for live cell staining with deep-red dyes.



[Click to download full resolution via product page](#)

Workflow for immunofluorescence staining using a deep-red secondary antibody.



[Click to download full resolution via product page](#)

Key photophysical processes influencing dye performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web-api.polscientific.com [web-api.polscientific.com]
- 2. CellTrace™ Far Red & CellTracker™ Deep Red [polscientific.com]

- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. DNA labeling in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Reproducible, Objective Method Using MitoTracker® Fluorescent Dyes to Assess Mitochondrial Mass in T Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. biostatus.com [biostatus.com]
- To cite this document: BenchChem. [Deep Red Dyes: A Comparative Guide for Live and Fixed Cell Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585064#deep-red-dye-performance-in-fixed-vs-live-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com